N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of benzothieno[2,3-d]pyrimidine derivatives, characterized by a fused heterocyclic core incorporating sulfur and nitrogen atoms. The structure features a 3,5-dimethylphenyl acetamide group linked via a sulfanyl bridge to a hexahydrobenzothienopyrimidinone scaffold substituted with a furan-2-ylmethyl moiety. The furan ring introduces aromatic and electron-rich properties, which may enhance interactions with biological targets .
Properties
Molecular Formula |
C25H25N3O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N3O3S2/c1-15-10-16(2)12-17(11-15)26-21(29)14-32-25-27-23-22(19-7-3-4-8-20(19)33-23)24(30)28(25)13-18-6-5-9-31-18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,26,29) |
InChI Key |
IFDCSLBAJOTQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylaniline, furan-2-carbaldehyde, and other intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
“N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, “N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biology, this compound might be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a potential candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, “this compound” could be explored for its therapeutic potential. It might exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound might modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Positional Isomerism of the Dimethylphenyl Group
The target compound’s 3,5-dimethylphenyl acetamide group differs from the 2,3-dimethylphenyl analog (CAS 477330-62-4, ). The 3,5-dimethyl configuration provides symmetrical steric hindrance, which may improve crystallinity and solubility compared to the asymmetrical 2,3-dimethyl isomer. This positional change could also affect interactions with hydrophobic enzyme pockets or receptors .
Sulfanyl vs. Alternative Linkers
The sulfanyl bridge (-S-) in the target compound contrasts with oxygen or methylene linkers in related structures. Sulfur’s polarizability and ability to form hydrogen bonds may enhance binding to metal ions or cysteine residues in biological targets. For instance, compounds with ether linkages (e.g., ) exhibit reduced flexibility and different electronic profiles .
Research Findings and Implications
- Antioxidant Activity : Compounds with heteroaromatic substituents (e.g., furan) often exhibit radical scavenging properties, as seen in hydroxamic acids like N-phenyl-2-furohydroxamic acid (). The target compound’s furan moiety may similarly interact with reactive oxygen species .
- Enzyme Inhibition: Benzothienopyrimidine derivatives are known to inhibit kinases and proteases. The sulfanyl bridge could mimic disulfide bonds in enzyme active sites, as observed in cysteine protease inhibitors () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
